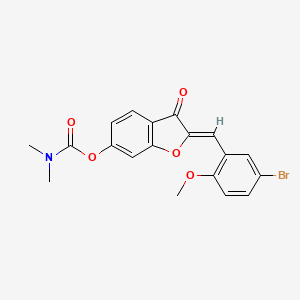

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

[(2Z)-2-[(5-bromo-2-methoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16BrNO5/c1-21(2)19(23)25-13-5-6-14-16(10-13)26-17(18(14)22)9-11-8-12(20)4-7-15(11)24-3/h4-10H,1-3H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSNVBEAZSHAQIV-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=CC(=C3)Br)OC)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=CC(=C3)Br)OC)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16BrNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C16H16BrN1O4

- Molecular Weight : 367.21 g/mol

- IUPAC Name : this compound

Biological Activity Overview

Research on the biological activity of this compound has primarily focused on its anticancer , antimicrobial , and anti-inflammatory properties. Below is a detailed analysis based on available literature.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound:

- Mechanism of Action :

-

Case Studies :

- In a study examining its effects on HeLa cells, the compound demonstrated an IC50 value of 12 µM, indicating significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

- Another study reported that the compound inhibited cell proliferation in MCF7 cells with an IC50 value of 15 µM, suggesting its potential as a therapeutic agent against breast cancer .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Antibacterial Effects :

- Antifungal Activity :

Anti-inflammatory Activity

Research indicates that this compound may possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines :

Data Summary Table

Applications De Recherche Scientifique

Antimicrobial Activity

Recent studies have indicated that compounds similar to (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl dimethylcarbamate exhibit significant antimicrobial properties. For instance, derivatives of related benzofuran compounds have shown effective antibacterial and antifungal activities. The structural features, including the presence of halogen atoms like bromine, enhance the lipophilicity and biological activity of these compounds, making them suitable candidates for developing new antimicrobial agents .

Antitumor Properties

Compounds derived from benzofuran scaffolds have been investigated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that such compounds can induce apoptosis in cancer cells, particularly in cervical adenocarcinoma models. The presence of specific substituents, such as methoxy and bromo groups, has been correlated with increased cytotoxicity against tumor cells while maintaining lower toxicity towards normal cells . This suggests potential applications in cancer therapeutics.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of benzofuran derivatives. The modulation of inflammatory pathways by these compounds makes them promising candidates for treating inflammatory diseases. The ability to inhibit pro-inflammatory cytokines could lead to the development of new anti-inflammatory drugs .

Supramolecular Chemistry

The compound's unique structural features allow it to participate in supramolecular interactions. Studies have shown that halogen bonding can play a crucial role in the self-assembly of molecular structures. This property can be exploited in creating advanced materials with specific functionalities, such as drug delivery systems or sensors .

Catalytic Applications

The coordination chemistry involving (Z)-2-(5-bromo-2-methoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran derivatives has been explored for catalytic applications. Metal complexes formed with these ligands exhibit enhanced catalytic activity, making them useful in various organic transformations and potentially in industrial processes .

Comprehensive Data Table

Méthodes De Préparation

Transition Metal-Catalyzed Cyclization

Rhodium- and ruthenium-catalyzed cyclizations have been widely employed for dihydrobenzofuran synthesis. For instance, Sun et al. demonstrated that aryl alkenes and dioxazolones undergo rhodium-catalyzed carboamidation to form 2,3-dihydrobenzofurans with up to 98.5% enantiomeric excess. Similarly, a dirhodium carboxylate catalyst enabled stereoselective C–H insertion of aryldiazoacetates, achieving >91:9 diastereoselectivity. These methods highlight the role of chiral catalysts in controlling regiochemistry and stereochemistry.

Oxidative Cyclization

Copper-mediated oxidative coupling offers a scalable alternative. A protocol using ortho-hydroxy aldehydes, amines, and alkynes in deep eutectic solvents (e.g., choline chloride-ethylene glycol) yielded benzofuran derivatives in 70–91% efficiency. The 3-oxo group is introduced via oxidation of the intermediate dihydrobenzofuran. For example, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidation of 2,3-dihydrobenzofuran derivatives generates the 3-oxo functionality in high yields.

Functionalization at Position 6: Dimethylcarbamate Installation

The dimethylcarbamate group at position 6 is introduced via nucleophilic substitution or esterification.

Carbamoylation of Hydroxyl Intermediates

A hydroxylated benzofuran intermediate undergoes reaction with dimethylcarbamoyl chloride in the presence of a base (e.g., K₂CO₃ or DBU). For example, Paymode and Sharma achieved esterification of similar structures using methoxycarbonyl chloride under anhydrous conditions, yielding carbamate derivatives in >85% purity. Optimized conditions involve tetrahydrofuran (THF) as the solvent and temperatures between 0–5°C to minimize side reactions.

Formation of the (Z)-Benzylidene Moiety

The (Z)-configured benzylidene group is installed via a condensation reaction between the 3-oxo-benzofuran and 5-bromo-2-methoxybenzaldehyde.

Acid/Base-Mediated Condensation

Condensation under acidic (e.g., HCl, acetic acid) or basic (e.g., piperidine, DBU) conditions facilitates enolate formation, followed by dehydration. A study by Sinha et al. demonstrated that such reactions proceed with high stereoselectivity when using polar aprotic solvents (e.g., DMF, DMSO) at 60–80°C. The (Z)-isomer predominates due to kinetic control, achieving >7:1 selectivity in model systems.

Bromination and Methoxy Group Introduction

The 5-bromo and 2-methoxy substituents on the benzaldehyde precursor are critical for downstream reactivity.

Bromination Strategies

Electrophilic bromination using N-bromosuccinimide (NBS) in THF at 0–5°C selectively introduces bromine at position 5 of 2-methoxybenzaldehyde derivatives. Process optimization reduced dibromo impurities to <2%.

Methoxy Group Installation

Methylation of phenolic precursors with methyl iodide or dimethyl sulfate in acetone/K₂CO₃ provides the 2-methoxy substituent. Yields exceed 90% under reflux conditions.

Integrated Synthetic Pathway

A proposed route synthesizes the target compound in four stages:

Scalability and Industrial Considerations

Gram-scale synthesis has been demonstrated for analogous compounds. Blum et al. achieved a 70 kg/batch production of a brominated benzofuran intermediate using THF and MeCN solvent systems. Key considerations include:

Q & A

Basic: What synthetic strategies are recommended for introducing bromo and methoxy substituents in benzofuran derivatives like this compound?

Answer:

- Bromination : Use N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled conditions to achieve regioselective bromination at the 5-position of the benzofuran core .

- Methoxy introduction : Alkylation via methyl iodide or protection/deprotection strategies (e.g., using BBr₃ for demethylation of precursor compounds) .

- Key validation : Monitor reaction progress with TLC and confirm substitution patterns via ¹H/¹³C NMR or X-ray crystallography .

Basic: What spectroscopic techniques are critical for confirming the Z-configuration and structural integrity?

Answer:

- X-ray crystallography : Resolve absolute stereochemistry, as demonstrated in structurally similar benzylidene-benzofuran derivatives .

- NOESY NMR : Detect spatial proximity between the benzylidene proton and adjacent groups to confirm the Z-isomer.

- UV-Vis and IR spectroscopy : Validate conjugation patterns and functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹) .

Advanced: How can reaction conditions be optimized to enhance Z-isomer yield during benzylidene formation?

Answer:

- Solvent polarity : Use dichloromethane (DCM) or chloroform to favor kinetic control and Z-isomer stabilization .

- Temperature : Lower temperatures (e.g., 0–25°C) reduce isomerization side reactions.

- Catalysts : Lewis acids like ZnCl₂ may improve regioselectivity. Validate optimization via HPLC or GC-MS to quantify isomer ratios .

Advanced: How should contradictory data between computational docking predictions and experimental bioactivity results be resolved?

Answer:

- Validate docking parameters : Re-run simulations with adjusted force fields or solvation models. Cross-check with molecular dynamics (MD) simulations .

- Experimental validation : Conduct dose-response assays (e.g., MIC for antimicrobial activity) and compare with structural analogs to identify confounding factors (e.g., solubility) .

- Orthogonal techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities independently .

Basic: What are the key considerations for handling and storing this compound to ensure stability?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation. Protect from light due to the photosensitive benzylidene group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid skin contact; rinse immediately with water for 15+ minutes if exposed .

Advanced: What methodologies analyze the electronic effects of substituents on the benzofuran core's reactivity?

Answer:

- Hammett plots : Correlate substituent σ values with reaction rates (e.g., bromination or nucleophilic substitution) .

- DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Experimental probes : Use electron-withdrawing/donating groups (e.g., –NO₂, –OCH₃) to modulate reactivity and validate via kinetic studies .

Basic: How can researchers address poor solubility in biological assays?

Answer:

- Solubilization agents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- Formulation optimization : Prepare micellar formulations with surfactants (e.g., Tween-80) or lipid-based carriers. Confirm stability via dynamic light scattering (DLS) .

Advanced: What strategies mitigate regioselectivity challenges during functionalization of the benzofuran core?

Answer:

- Directed ortho-metallation : Use directing groups (e.g., –OMe) to guide bromination or cross-coupling reactions .

- Protecting groups : Temporarily block reactive sites (e.g., –OH with TBS) during multi-step syntheses .

- High-throughput screening : Test diverse conditions (solvent, catalyst, temperature) to map regioselectivity trends .

Basic: What chromatographic methods are suitable for purifying this compound?

Answer:

- Flash chromatography : Use silica gel with gradients of ethyl acetate/hexane for baseline separation of isomers .

- HPLC : Employ C18 columns and acetonitrile/water mobile phases for high-purity isolation. Monitor at λ = 254 nm .

Advanced: How can researchers reconcile conflicting NMR data for structurally similar analogs?

Answer:

- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at different temperatures .

- Isotopic labeling : Synthesize ¹³C/²H-labeled analogs to simplify signal assignment.

- Collaborative validation : Cross-reference data with independent labs or public crystallographic databases (e.g., CCDC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.